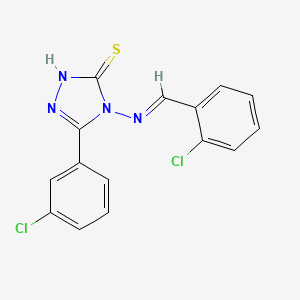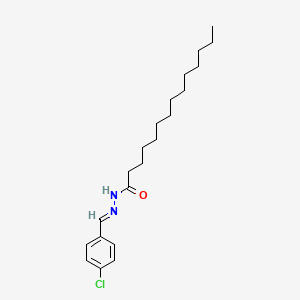
3-(2-(3-Tert-butyl-4-methoxyphenyl)vinyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-(3-Tert-butyl-4-methoxyphenyl)vinyl)pyridine is an organic compound with the molecular formula C18H21NO It is a unique chemical entity that features a pyridine ring substituted with a vinyl group and a tert-butyl group on a methoxyphenyl moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(3-Tert-butyl-4-methoxyphenyl)vinyl)pyridine typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boron-containing compound and a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions generally include:
Reagents: A boronic acid or boronate ester, a halogenated pyridine, and a palladium catalyst.
Solvents: Common solvents include toluene, ethanol, or a mixture of water and organic solvents.
Temperature: The reaction is usually carried out at temperatures ranging from 80°C to 120°C.
Base: A base such as potassium carbonate or sodium hydroxide is often used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-efficiency, yield, and purity. Continuous flow reactors and automated systems might be employed to ensure consistent production quality.
化学反应分析
Types of Reactions
3-(2-(3-Tert-butyl-4-methoxyphenyl)vinyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or aldehydes.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the vinyl group to an ethyl group.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogens or other substituents can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with a palladium on carbon catalyst.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of ethyl-substituted pyridine derivatives.
Substitution: Formation of halogenated pyridine derivatives.
科学研究应用
3-(2-(3-Tert-butyl-4-methoxyphenyl)vinyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules that target specific biological pathways.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
作用机制
The mechanism of action of 3-(2-(3-Tert-butyl-4-methoxyphenyl)vinyl)pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
3-(2-(3-Tert-butylphenyl)vinyl)pyridine: Lacks the methoxy group, which may affect its reactivity and applications.
4-(2-(3-Tert-butyl-4-methoxyphenyl)vinyl)pyridine: Similar structure but with the vinyl group at a different position on the pyridine ring.
3-(2-(4-Methoxyphenyl)vinyl)pyridine: Lacks the tert-butyl group, which may influence its chemical properties and biological activities.
Uniqueness
3-(2-(3-Tert-butyl-4-methoxyphenyl)vinyl)pyridine is unique due to the presence of both the tert-butyl and methoxy groups, which confer specific steric and electronic properties
属性
CAS 编号 |
401615-94-9 |
|---|---|
分子式 |
C18H21NO |
分子量 |
267.4 g/mol |
IUPAC 名称 |
3-[(E)-2-(3-tert-butyl-4-methoxyphenyl)ethenyl]pyridine |
InChI |
InChI=1S/C18H21NO/c1-18(2,3)16-12-14(9-10-17(16)20-4)7-8-15-6-5-11-19-13-15/h5-13H,1-4H3/b8-7+ |
InChI 键 |
MTBXYYJUHGSWRF-BQYQJAHWSA-N |
手性 SMILES |
CC(C)(C)C1=C(C=CC(=C1)/C=C/C2=CN=CC=C2)OC |
规范 SMILES |
CC(C)(C)C1=C(C=CC(=C1)C=CC2=CN=CC=C2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-[2-(benzyloxy)phenyl]-N'-[(E)-(2,4-dichlorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12011769.png)
![1-(Hexadecylamino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12011772.png)
![2-[(5-{[(4-methylphenyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide](/img/structure/B12011778.png)

![Benzyl 2-(4-(diethylamino)benzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12011788.png)

![2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B12011805.png)
![5-(4-Chlorophenyl)-4-{[(E)-(2,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12011813.png)
![N-(4-ethylphenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12011826.png)

![N-(2,4-Dimethoxyphenyl)-2-((3-ethyl-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B12011830.png)

